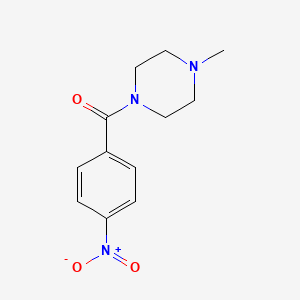

(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

描述

属性

IUPAC Name |

(4-methylpiperazin-1-yl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-13-6-8-14(9-7-13)12(16)10-2-4-11(5-3-10)15(17)18/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRXCSPRJVBXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352008 | |

| Record name | (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21091-98-5 | |

| Record name | (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method 1: Reaction with 4-Nitrobenzoyl Chloride

Reagents :

- 4-nitrobenzoyl chloride

- 4-methylpiperazine

- Triethylamine (as a base)

Solvent : Dichloromethane

-

- Temperature: Room temperature

- Time: Approximately 3 hours

-

- Dissolve triethylamine in dichloromethane.

- Add 4-nitrobenzoyl chloride to the solution.

- Introduce 4-methylpiperazine gradually while stirring.

- Allow the reaction to proceed for about three hours.

- Purify the product via recrystallization or chromatography.

This method typically yields a high purity product, suitable for further applications in medicinal chemistry.

Method 2: Reductive Amination

This method employs reductive amination techniques, where an aldehyde or ketone reacts with an amine.

Reagents :

- Methyl piperazine

- Sodium tris(acetoxy)borohydride

- Formaldehyde

Solvent : Dichloromethane

-

- Temperature: Room temperature

- Time: Approximately 3 hours

-

- Combine methyl piperazine and formaldehyde in dichloromethane.

- Add sodium tris(acetoxy)borohydride to facilitate the reaction.

- Stir for three hours and then purify the resulting compound.

This method provides an alternative route, particularly useful when starting from different precursors.

Method 3: Using Acetyl Chloride

Another approach involves using acetyl chloride to introduce the methanone group.

Reagents :

- Acetyl chloride

- Methyl piperazine

- Triethylamine

Solvent : Dimethylformamide (DMF)

-

- Temperature: Reflux at approximately 80°C

- Time: About 10 hours

-

- Mix methyl piperazine with triethylamine in DMF.

- Slowly add acetyl chloride while maintaining reflux conditions.

- Monitor the reaction via thin-layer chromatography (TLC).

This method is advantageous for producing derivatives that may be further modified.

The yields from these methods can vary based on reaction conditions and purification techniques employed:

| Preparation Method | Yield (%) | Purification Method |

|---|---|---|

| Reaction with Nitrobenzoyl Chloride | ~75% | Recrystallization/Chromatography |

| Reductive Amination | ~85% | Column chromatography |

| Using Acetyl Chloride | ~70% | Distillation |

Purification is critical to achieve high purity levels, especially for pharmaceutical applications where impurities can affect biological activity.

The preparation of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone can be effectively achieved through various synthetic routes, each offering unique advantages depending on starting materials and desired outcomes. The choice of method will depend on factors such as availability of reagents, desired yield, and purity requirements for subsequent applications in medicinal chemistry and related fields.

化学反应分析

Types of Reactions

(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using hydrogenation in the presence of a palladium catalyst.

Substitution: The methanone moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C), methanol

Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or acetonitrile

Major Products Formed

Reduction: (4-Methylpiperazin-1-yl)(4-aminophenyl)methanone

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

Medicinal Chemistry

The compound is primarily recognized as a medical intermediate in the synthesis of pharmaceuticals. Its structure, featuring a piperazine ring, is significant in drug development due to the biological activity associated with piperazine derivatives.

Drug Development

Recent studies have highlighted the role of piperazine-containing compounds in the development of various therapeutic agents. For instance, (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone can serve as a precursor for synthesizing drugs targeting multiple conditions, including:

- Cancer therapies : Compounds similar to this compound have been linked to treatments for different cancers through their inhibitory effects on specific kinases and receptors .

- Neurological disorders : The piperazine moiety is often explored in the context of neuropharmacology, potentially leading to new treatments for conditions such as anxiety and depression .

Synthesis and Reactions

The synthesis of this compound typically involves several chemical reactions that can be adapted for various applications.

Synthetic Pathways

Several synthetic routes have been documented, showcasing its versatility:

- Amide formation : The compound can be synthesized via the reaction of piperazine derivatives with nitrophenyl ketones, facilitating the introduction of functional groups that enhance biological activity .

- Catalytic reactions : It has been utilized in copper-catalyzed reactions to form complex organic molecules, demonstrating its utility in synthetic organic chemistry .

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science.

Polymer Chemistry

Research indicates that derivatives of this compound can be incorporated into polymer matrices to improve mechanical properties or introduce specific functionalities, such as increased thermal stability or enhanced electrical conductivity .

Case Studies and Research Findings

Several studies illustrate the practical applications of this compound:

作用机制

The mechanism of action of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as receptors or enzymes, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can enhance binding affinity to biological targets.

相似化合物的比较

Substituent Variations on the Phenyl Ring

| Compound Name | Substituent(s) on Phenyl Ring | Physical State | Melting Point (°C) | Key Spectral Features (¹H NMR) | Reference |

|---|---|---|---|---|---|

| (4-Methylpiperazin-1-yl)(3-nitrophenyl)methanone | -NO₂ at C3 | Not reported | Not reported | δ 8.28 (d, J=8.6 Hz, Ar-H) | |

| (4-Methylpiperazin-1-yl)(4-aminophenyl)methanone | -NH₂ at C4 | Not reported | Not reported | δ 6.75 (d, J=8.6 Hz, Ar-H, -NH₂ proton not shown) | |

| (4-Methylpiperazin-1-yl)(4-hydroxyphenyl)methanone | -OH at C4 | White powder | 162–163 | δ 6.80 (d, J=8.6 Hz, Ar-H), broad -OH peak absent | |

| 4-(2-Ethoxyphenyl)piperazin-1-ylmethanone | -OCH₂CH₃ at C2 | Not reported | Not reported | δ 1.45 (t, J=7.0 Hz, -CH₂CH₃), 4.10 (q, -OCH₂) |

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂) deshield aromatic protons, shifting signals downfield (δ 8.28) .

Substituent Variations on the Piperazine Ring

Key Observations :

Dual Substituent Variations

Key Observations :

Structural Similarity Analysis

Using Tanimoto coefficients (0–1 scale):

- (2-Methylpiperazin-1-yl)(4-nitrophenyl)methanone: 0.95 similarity to the parent compound .

- (3-Nitrophenyl)(piperazin-1-yl)methanone: 0.98 similarity (positional isomer) .

- 4-(4-Nitrophenyl)morpholin-3-one : 0.78 similarity (morpholine vs. piperazine) .

Higher similarity correlates with conserved bioactivity profiles, as seen in acetylcholinesterase inhibition studies .

生物活性

(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone, with the chemical formula C₁₂H₁₅N₃O₃ and a molecular weight of approximately 249.27 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring and a nitrophenyl group, contributing to its reactivity and biological activity. The methanone functional group enhances its interaction potential with various biological targets.

1. Pharmacological Applications

Preliminary studies indicate that this compound exhibits notable pharmacological activities, including:

- Anticancer Properties : The compound has shown potential in inhibiting tumor growth through modulation of cell signaling pathways involved in proliferation and apoptosis .

- Anti-inflammatory Effects : Research suggests that it may reduce inflammation markers in various cellular models .

2. Interaction Studies

The compound interacts with specific enzymes and receptors, influencing biochemical pathways. For instance, it has been studied for its inhibitory effects on SIRT6, a deacetylase linked to metabolic disorders .

1. Molecular Mechanism

The primary mechanism involves the binding of this compound to target biomolecules, leading to either activation or inhibition of their functions. This interaction can prevent substrate binding in enzymes, thereby altering their catalytic activity .

2. Cellular Effects

The compound's effects on cellular processes vary depending on the cell type and concentration. It influences:

- Cell Signaling Pathways : Alters pathways that regulate cell growth and death.

- Gene Expression : Modulates the expression of genes involved in cancer progression .

1. In Vitro Studies

In laboratory settings, this compound demonstrated stability under standard conditions but showed degradation over prolonged exposure to extreme pH levels or high temperatures .

2. In Vivo Studies

Animal model studies have indicated that varying dosages lead to different biological responses. Lower doses may exhibit therapeutic effects such as tumor inhibition, while higher doses could lead to toxicity .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique characteristics of compounds related to this compound:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-(4-Nitrophenyl)piperazine | Piperazine ring with a nitrophenyl substituent | Lacks the methanone functionality |

| 4-(Methylpiperazin-1-yl)benzamide | Benzamide structure instead of methanone | Potentially different biological activity |

| (4-Ethylpiperazin-1-yl)(4-nitrophenyl)methanone | Ethyl substitution on piperazine | Variation in lipophilicity affecting bioavailability |

Case Studies

Recent studies have highlighted the potential of this compound in treating metabolic disorders and cancers. For example, a study focusing on SIRT6 inhibitors found that compounds similar to this one could significantly alter metabolic pathways associated with diabetes .

常见问题

Q. What are the recommended synthetic routes for (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone?

The compound can be synthesized via a two-step process:

Acylation : React 4-nitrobenzoyl chloride with 4-methylpiperazine in the presence of a base (e.g., triethylamine) to form the intermediate [4-(4-nitrobenzoyl)piperazin-1-yl] derivative .

Purification : Use column chromatography or recrystallization to isolate the product. Similar derivatives reported in literature show yields of 41–92% depending on substituents .

Q. How can spectroscopic techniques validate the structure of this compound?

- IR Spectroscopy : Characteristic nitro group vibrations (e.g., asymmetric NO₂ stretch at ~1520 cm⁻¹ and symmetric stretch at ~1340 cm⁻¹) confirm the presence of the 4-nitrophenyl moiety .

- NMR : -NMR reveals signals for the piperazine methyl group (~2.3 ppm) and aromatic protons (7.5–8.3 ppm). -NMR confirms the ketone carbonyl (~165 ppm) .

- Melting Point : Reported derivatives with similar structures exhibit melting points between 153–190°C, aiding in purity assessment .

Q. What experimental precautions are critical during synthesis?

- Use anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.

- Monitor reaction progress via TLC (Rf values for analogs range 0.39–0.44 in ethyl acetate/hexane) .

- Employ inert atmospheres (N₂/Ar) for reduction steps involving SnCl₂ to avoid oxidation .

Advanced Research Questions

Q. How does the nitro group influence electronic properties and reactivity?

The electron-withdrawing nitro group enhances the electrophilicity of the ketone carbonyl, facilitating nucleophilic substitutions (e.g., with amines or alcohols). IR data show strong conjugation between the nitro and aromatic ring, stabilizing the intermediate during reactions . Comparative studies on analogs (e.g., 3,5-dinitrophenyl derivatives) suggest nitro positioning affects reaction kinetics and regioselectivity .

Q. What crystallographic methods are suitable for structural elucidation?

- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. The software handles high-resolution data and twinned crystals, critical for resolving piperazine ring puckering and nitro group orientation .

- Puckering Analysis : Apply Cremer-Pople coordinates to quantify non-planarity of the piperazine ring, which impacts molecular interactions .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Substituent Effects : Bromine or methyl groups on the phenyl ring (e.g., compounds 12, 15, 16 in ) alter lipophilicity and hydrogen-bonding capacity, affecting bioactivity.

- Piperazine Modifications : Replacing the methyl group with bulkier substituents (e.g., benzyl in ) can sterically hinder target binding.

Q. What computational approaches model electronic interactions in this compound?

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to study charge distribution. The nitro group’s electron-withdrawing effect reduces electron density on the ketone carbonyl, validated by Mulliken charges .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities, leveraging crystallographic data for accuracy .

Q. How does the compound behave in multi-step synthetic pathways?

- Intermediate Utility : The nitro group can be reduced to an amine (e.g., using SnCl₂/HCl) for subsequent functionalization, as demonstrated in synthesizing aminobenzoyl derivatives .

- Cross-Coupling : Suzuki-Miyaura reactions on halogenated analogs (e.g., bromophenyl derivatives in ) enable diversification of the aromatic ring.

Q. What analytical challenges arise in purity assessment?

Q. How do solvent and pH affect stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。